![molecular formula C11H11BrClN3O2 B4690892 3-((6-bromoquinazolin-4-yl)amino)propanoic acid hydrochloride](/img/structure/B4690892.png)
3-((6-bromoquinazolin-4-yl)amino)propanoic acid hydrochloride
Overview
Description
3-((6-bromoquinazolin-4-yl)amino)propanoic acid hydrochloride is a chemical compound with significant potential in scientific research. It is known for its versatility and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom and an amino group, linked to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-bromoquinazolin-4-yl)amino)propanoic acid hydrochloride typically involves the following steps:
Formation of 6-bromoquinazoline: The starting material, 6-bromoquinazoline, can be synthesized through the bromination of quinazoline using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination Reaction: The 6-bromoquinazoline is then subjected to an amination reaction with 3-aminopropanoic acid. This reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base like triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((6-bromoquinazolin-4-yl)amino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with fewer double bonds or oxygen atoms.
Substitution: Quinazoline derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
3-((6-bromoquinazolin-4-yl)amino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((6-bromoquinazolin-4-yl)amino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
- 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
3-((6-bromoquinazolin-4-yl)amino)propanoic acid hydrochloride stands out due to its unique combination of a bromine-substituted quinazoline ring and an amino-propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-[(6-bromoquinazolin-4-yl)amino]propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2.ClH/c12-7-1-2-9-8(5-7)11(15-6-14-9)13-4-3-10(16)17;/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIJEDHAVIHPDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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